Holomycin
Holomycin
Holomycin is a dithiolopyrrolone antibiotic that is 4,5-dihydro[1,2]dithiolo[4,3-b]pyrrole in which the hydrogens at positions 5 and 6 have been replaced by oxo and acetamido groups, respectively. It is an inhibitor of DNA-dependent RNA polymerase, and exhibits antibacterial and antitumour properties. It has a role as a chelator, an antineoplastic agent, an EC 2.7.7.6 (RNA polymerase) inhibitor, an antibacterial agent, a marine metabolite and a bacterial metabolite. It is a dithiolopyrrolone antibiotic and a member of acetamides.
Holomycin is a natural product found in Streptomyces albidoflavus, Streptomyces jumonjinensis, and other organisms with data available.
Holomycin is a natural product found in Streptomyces albidoflavus, Streptomyces jumonjinensis, and other organisms with data available.
Brand Name:
Vulcanchem
CAS No.:
488-04-0
VCID:
VC21127526
InChI:
InChI=1S/C7H6N2O2S2/c1-3(10)8-5-6-4(2-12-13-6)9-7(5)11/h2H,1H3,(H,8,10)(H,9,11)
SMILES:
CC(=O)NC1=C2C(=CSS2)NC1=O
Molecular Formula:
C7H6N2O2S2
Molecular Weight:
214.3 g/mol
Holomycin
CAS No.: 488-04-0
Cat. No.: VC21127526
Molecular Formula: C7H6N2O2S2
Molecular Weight: 214.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Holomycin is a dithiolopyrrolone antibiotic that is 4,5-dihydro[1,2]dithiolo[4,3-b]pyrrole in which the hydrogens at positions 5 and 6 have been replaced by oxo and acetamido groups, respectively. It is an inhibitor of DNA-dependent RNA polymerase, and exhibits antibacterial and antitumour properties. It has a role as a chelator, an antineoplastic agent, an EC 2.7.7.6 (RNA polymerase) inhibitor, an antibacterial agent, a marine metabolite and a bacterial metabolite. It is a dithiolopyrrolone antibiotic and a member of acetamides. Holomycin is a natural product found in Streptomyces albidoflavus, Streptomyces jumonjinensis, and other organisms with data available. |
|---|---|
| CAS No. | 488-04-0 |
| Molecular Formula | C7H6N2O2S2 |
| Molecular Weight | 214.3 g/mol |
| IUPAC Name | N-(5-oxo-4H-dithiolo[4,3-b]pyrrol-6-yl)acetamide |
| Standard InChI | InChI=1S/C7H6N2O2S2/c1-3(10)8-5-6-4(2-12-13-6)9-7(5)11/h2H,1H3,(H,8,10)(H,9,11) |
| Standard InChI Key | HBUNPJGMNVQSBX-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=C2C(=CSS2)NC1=O |
| Canonical SMILES | CC(=O)NC1=C2C(=CSS2)NC1=O |
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